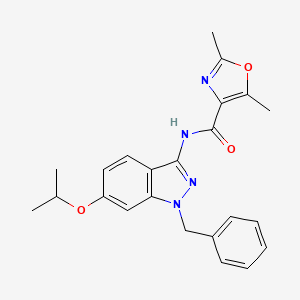

![molecular formula C17H16N4S2 B5548940 5-(4-methylphenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5548940.png)

5-(4-methylphenyl)-4-{[4-(methylthio)benzylidene]amino}-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to the specified chemical, typically involves multi-step processes. These processes often start with the formation of a basic triazole nucleus followed by subsequent modifications such as condensation with different aldehydes to form Schiff bases, as seen in the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (Singh & Kandel, 2013). These steps are crucial for introducing specific functional groups that define the compound's chemical behavior and properties.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which significantly influences the compound's chemical and physical properties. Spectroscopic methods such as FT-IR, NMR, and sometimes X-ray crystallography are used to confirm the structure of synthesized compounds. For instance, FT-IR and NMR spectroscopic methods were employed to confirm the structure of related triazole compounds (Panicker et al., 2015).

Chemical Reactions and Properties

Triazole compounds undergo various chemical reactions, including condensation, cyclization, and addition reactions, to form a wide range of derivatives with diverse chemical properties. These reactions are often influenced by the presence of functional groups in the triazole nucleus and the conditions under which the reactions are carried out (Jubie et al., 2011).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting point, solubility, and crystallinity, are determined by their molecular structure. These properties are essential for understanding the compound's stability, formulation potential, and suitability for various applications. The physical properties are typically assessed using methods like melting point determination and solubility tests.

Chemical Properties Analysis

The chemical properties of triazole derivatives are defined by their reactivity, which is influenced by the triazole ring and the substituents attached to it. These compounds exhibit a range of chemical behaviors, including the ability to act as ligands in coordination chemistry, their use in the synthesis of polymers, and their potential as corrosion inhibitors due to their ability to form stable complexes with metals (Chauhan et al., 2019).

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial activities. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives showing good to moderate activities against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010). Similarly, Rajurkar et al. (2016) achieved the synthesis of 1,2,4-triazole-3-thiol derivatives with significant in-vivo antibacterial and antifungal activities, underlining their broad-spectrum antimicrobial properties (Rajurkar, Deshmukh, & Sonawane, 2016).

Corrosion Inhibition

Another significant application of triazole derivatives is in the field of corrosion inhibition. Gece and Bilgiç (2012) explored the relationship between molecular structures of certain inhibitors, including triazole derivatives, and their efficiency in preventing zinc corrosion in acidic mediums. Their findings support the potential of these compounds in developing effective corrosion inhibitors (Gece & Bilgiç, 2012).

Synthetic Methodologies

There's also significant interest in the synthesis of novel triazole derivatives for further research and application development. Singh and Kandel (2013) reported on the synthesis of basic triazole nucleus compounds, potentially paving the way for new drug development or other applications requiring triazole frameworks (Singh & Kandel, 2013).

properties

IUPAC Name |

3-(4-methylphenyl)-4-[(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4S2/c1-12-3-7-14(8-4-12)16-19-20-17(22)21(16)18-11-13-5-9-15(23-2)10-6-13/h3-11H,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONTBMGJFNYXNLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methylphenyl)-4-[(4-methylsulfanylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3S*,4R*)-1-(2-fluorobenzoyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5548863.png)

![(4aS*,7aR*)-1-[(2-methoxy-5-pyrimidinyl)carbonyl]-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5548871.png)

![2-[4-(2-pyridinyl)-1-piperazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5548878.png)

![4-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5548885.png)

![8-{[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}-2-ethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5548899.png)

![2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5548904.png)

![N-[4-(2-chloro-4-nitrophenoxy)phenyl]acetamide](/img/structure/B5548906.png)

![N-[5-oxo-2-(2-thienyl)-5H-chromeno[4,3-d]pyrimidin-4-yl]acetamide](/img/structure/B5548917.png)

![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5548920.png)

![6-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548934.png)

![2-(4-ethoxyphenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5548936.png)

![4-[1-(2,5-dimethyl-3-furoyl)piperidin-3-yl]benzoic acid](/img/structure/B5548945.png)